Product packaging for Octahydrocyclopenta[B]pyrrole(Cat. No.:CAS No. 5661-02-9)

Octahydrocyclopenta[B]pyrrole

Cat. No.: B2973046
CAS No.: 5661-02-9
M. Wt: 111.188
InChI Key: ADKDJHASTPQGEO-UHFFFAOYSA-N
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Description

Significance of Bicyclic Pyrrolidine (B122466) Scaffolds in Organic Chemistry

Bicyclic pyrrolidine scaffolds, such as Octahydrocyclopenta[b]pyrrole, are of considerable interest in organic chemistry for several key reasons. These structures, which consist of a pyrrolidine ring fused with another ring, offer a rigid framework that can reduce the conformational flexibility of a molecule. This property is highly desirable in drug design as it can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. shachemlin.com The three-dimensional character of these scaffolds allows for a better exploration of chemical space compared to flat, aromatic systems, a concept often referred to as "escaping flatland" in medicinal chemistry. shachemlin.com

The pyrrolidine ring itself is a prevalent motif in many natural products and pharmaceuticals. shachemlin.com When incorporated into a bicyclic system, it provides a structurally diverse and Fsp3-rich building block. shachemlin.com The stereochemistry of the ring junctions and substituents can be precisely controlled, leading to a wide array of stereoisomers with distinct biological activities. nih.gov This stereochemical complexity is crucial for interacting with chiral biological molecules like enzymes and receptors.

Furthermore, the nitrogen atom in the pyrrolidine ring can be readily functionalized, allowing for the introduction of various substituents to modulate the physicochemical properties and biological activity of the resulting molecules. The development of synthetic methodologies to access these scaffolds with high efficiency and stereoselectivity is an active area of research. acs.orgcsic.es These methods include intramolecular cyclizations, cycloaddition reactions, and palladium-catalyzed reactions. csic.esnih.gov

Historical Context of this compound Research

The research on this compound is closely intertwined with the broader history of pyrrolizidine (B1209537) alkaloids, a class of natural products that have been studied since the mid-20th century for their biological activities. arxiv.org While early research focused on the isolation and characterization of these alkaloids from plant sources, the focus gradually shifted towards their chemical synthesis to enable the preparation of analogues with improved properties. nih.govwikipedia.org

A significant milestone in the history of this compound research was its identification as a crucial intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. thieme-connect.comthieme-connect.com This discovery in the latter half of the 20th century spurred the development of various synthetic routes to access specific stereoisomers of this compound-2-carboxylic acid with high purity. thieme-connect.comgoogle.com

In recent decades, research has expanded beyond its role as a pharmaceutical intermediate. The unique conformational constraints and stereochemical richness of the this compound scaffold have made it a valuable tool in asymmetric catalysis and as a core structure for developing novel therapeutic agents. thieme-connect.com For instance, derivatives of this scaffold have been investigated as antagonists for Retinol (B82714) Binding Protein 4, with potential applications in treating certain degenerative diseases. nih.gov Modern synthetic methods, including palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have further broadened the accessibility and diversity of this compound derivatives for various research applications. csic.esnih.gov

Research Findings on this compound

The following tables summarize key research findings related to the synthesis and properties of this compound and its derivatives.

Table 1: Synthetic Approaches to this compound Derivatives

Starting MaterialReagents and ConditionsProductKey FeaturesReference(s)
γ-(N-arylamino)alkenesPd/phosphine (B1218219) catalyst, aryl bromides5- or 6-Aryl Octahydrocyclopenta[b]pyrrolesSelective synthesis of different isomers based on the phosphine ligand. High diastereoselectivity. nih.gov
Tricyclic β-lactamNucleophilic addition of trimethyl phosphite (B83602) or dimethyl phenylphosphonitePhosphonic and phosphinic analogues of this compound-2-carboxylic acidStereoselective synthesis of all four cis-fused stereoisomers. thieme-connect.comthieme-connect.com
N-tert-butoxycarbonyl (Boc)-protected octahydrocyclopenta[c]pyrrole (B1584311)s-butyllithium, (+)-Tocosamine (chiral ligand), CO2(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acidAsymmetric synthesis with high stereochemical control.
3a,4,7,7a-tetrahydroisobenzofuran-1,3-dioneAmines (e.g., ethylamine, aniline), followed by LiAlH4 reductionN-substituted bicyclic pyrrolidine derivativesA convenient method for synthesizing various bicyclic pyrrolidine derivatives. biomedres.us

Table 2: Physical and Chemical Properties of this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey PropertiesReference(s)
This compoundC7H13N111.185661-02-9Bicyclic amine, building block for more complex molecules. nih.govsigmaaldrich.com
This compound-2-carboxylic acid hydrochlorideC8H14ClNO2191.65852468-51-0Key intermediate for Ramipril synthesis. nih.gov
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acidC8H13NO2155.19109428-53-7Chiral building block in asymmetric synthesis. a2bchem.combldpharm.com
Phenylmethyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylateC15H19NO2245.3293779-31-8Ester derivative used in synthesis and as a reference standard. fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B2973046 Octahydrocyclopenta[B]pyrrole CAS No. 5661-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKDJHASTPQGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Octahydrocyclopenta B Pyrrole and Its Derivatives

Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of complex molecules like octahydrocyclopenta[b]pyrrole, as the biological activity is often dictated by the spatial arrangement of its atoms. Stereoselective synthesis aims to produce a specific stereoisomer, and various strategies have been developed to achieve this for the this compound core.

Diastereoselective Synthesis

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. In the context of this compound, this often involves controlling the relative stereochemistry of the substituents and the ring fusion.

A notable example is the highly diastereoselective synthesis of cis-fused bicyclic (3aS,6aS)- and (3aR,6aR)-hexahydrocyclopenta[b]pyrrol-2-one. thieme-connect.comthieme-connect.com This was achieved using Meyers' tricyclic lactam methodology. thieme-connect.comthieme-connect.com The subsequent nucleophilic addition of trimethyl phosphite (B83602) or dimethyl phenylphosphonite to chiral N-acyliminium ions derived from these lactams affords diastereomers that are readily separable by column chromatography. thieme-connect.comthieme-connect.com The diastereoselectivity of this addition is a key feature of the synthetic route. thieme-connect.comthieme-connect.com

Palladium-catalyzed reactions have also proven effective for the diastereoselective synthesis of substituted octahydrocyclopenta[b]pyrroles. nih.gov For instance, the reaction of γ-(N-arylamino)alkenes with aryl bromides can selectively yield 6-aryl or 5-aryl octahydrocyclopenta[b]pyrroles with high diastereoselectivity (dr ≥ 20:1). nih.gov The choice of phosphine (B1218219) ligand is crucial in directing the reaction towards the desired isomer. nih.gov These transformations result in the formation of a C-C and a C-N bond, along with up to two new stereocenters in a single step. nih.gov

PrecursorReagentsProductDiastereomeric Ratio (dr)Ref
γ-(N-arylamino)alkeneAryl bromide, Pd/phosphine catalyst6-Aryl or 5-Aryl this compound≥ 20:1 nih.gov
(3aS,6aS)- or (3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2-oneTrimethyl phosphite or Dimethyl phenylphosphonitePhosphonic and Phosphinic Analogues of this compound-2-carboxylic AcidHigh thieme-connect.comthieme-connect.com

Enantioselective Synthesis

Enantioselective synthesis is directed at producing a single enantiomer of a chiral compound. This is particularly important for pharmaceutical applications where only one enantiomer may exhibit the desired therapeutic effect.

A powerful strategy for the enantioselective synthesis of angularly substituted octahydrocyclopenta[b]pyrroles involves a dynamic kinetic resolution. nih.govnih.gov This method utilizes a rapid tautomeric equilibration of diastereomeric iminium cations combined with a diastereoselective sigmatropic rearrangement. nih.govnih.gov This approach has been used to synthesize various angularly substituted 1-azabicyclic ring systems, including octahydrocyclopenta[b]pyrroles, in excellent yields and with 99% enantiomeric excess (ee). nih.govnih.gov The starting materials for this cascade are assembled from cycloalkanones and enantiomerically pure (R)-2-phenyl-3-butenamine. nih.gov

The use of chiral catalysts is another common approach. For example, the enantioselective synthesis of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can be achieved using chiral catalysts like Ru-BINAP complexes to stereoselectively reduce imine intermediates, leading to high enantiomeric excess.

Starting MaterialKey StrategyProductEnantiomeric Excess (ee)Ref
Cycloalkanone and (R)-2-phenyl-3-butenamineDynamic kinetic resolution via aza-Cope rearrangementAngularly substituted cis-octahydrocyclopenta[b]pyrroles99% nih.govnih.gov
Imine intermediateEnantioselective reduction with Ru-BINAP catalyst(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochlorideHigh

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Derivatives of this compound-2-carboxylic acid, often in the form of a benzyl (B1604629) ester, can themselves act as chiral auxiliaries. evitachem.com For instance, they have been employed in the diastereoselective synthesis of optically active amines from aldehydes, achieving optical purities of up to 99%. evitachem.com They also facilitate the allylation of nitrothioacetamides with a diastereomeric ratio of up to 85:15. evitachem.com

The synthesis of phosphonic and phosphinic analogues of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a key intermediate in the synthesis of ramipril, has been accomplished using Meyers' tricyclic lactam methodology, which relies on a chiral auxiliary approach. thieme-connect.comthieme-connect.comresearchgate.net

Chiral AuxiliaryApplicationProductStereoselectivityRef
This compound-2-carboxylic acid derivativeSynthesis of optically active amines from aldehydesOptically active aminesup to 99% op evitachem.com
This compound-2-carboxylic acid derivativeAllylation of nitrothioacetamidesAllylated compoundsup to 85:15 dr evitachem.com
Meyers' tricyclic lactamSynthesis of phosphonic and phosphinic analoguescis-fused stereoisomers of phosphonic and phosphinic analogues of this compound-2-carboxylic acidHigh diastereoselectivity thieme-connect.comthieme-connect.comresearchgate.net

Cyclization Reactions in this compound Formation

The formation of the bicyclic this compound ring system is most commonly achieved through cyclization reactions, which can be either intramolecular or catalyzed processes.

Intramolecular Cyclization Pathways

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. A prominent example is the intramolecular dipolar cycloaddition of azomethine ylides. acs.org In this reaction, an azomethine ylide generated in situ from an aldehyde and an amino acid undergoes an intramolecular [3+2] cycloaddition with a tethered alkene to form the fused pyrrolidine (B122466) ring. acs.org This method has been successfully used to prepare this compound derivatives with good stereocontrol. acs.org

Another approach involves the intramolecular aminopalladation of alkenes. uwindsor.ca This palladium-catalyzed reaction can lead to the formation of various pyrrolidine-containing heterocycles, including octahydrocyclopenta[b]pyrroles. uwindsor.ca The process typically involves a 5-exo-trig cyclization. uwindsor.ca

Catalyst-Driven Cyclization Processes

Catalysts play a crucial role in many cyclization reactions, often enabling milder reaction conditions and controlling selectivity. Palladium catalysts are widely used in the synthesis of octahydrocyclopenta[b]pyrroles. nih.govuwindsor.ca As mentioned earlier, the palladium-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides is a powerful method for constructing substituted octahydrocyclopenta[b]pyrroles. nih.gov The choice of palladium catalyst and phosphine ligand is critical for controlling the regioselectivity and diastereoselectivity of the cyclization. nih.gov

Ring-closing metathesis (RCM) using Grubbs catalysts is another powerful tool for forming the cyclopentane (B165970) ring, which can then be followed by an acid-mediated cyclization to construct the pyrrolidine moiety of the this compound system.

Furthermore, the Clauson-Kaas reaction, which traditionally uses acid catalysts, can be adapted for the synthesis of N-substituted pyrroles, which are precursors to the saturated this compound system. beilstein-journals.org Greener approaches using various catalysts under aqueous or microwave conditions have been developed. beilstein-journals.org

Cyclization TypeCatalystPrecursorProductRef
Intramolecular Dipolar CycloadditionThermal or Lewis AcidAzomethine ylide with tethered alkeneThis compound derivative acs.org
Intramolecular AminopalladationPalladium catalystγ-(N-arylamino)alkeneThis compound derivative uwindsor.ca
Palladium-Catalyzed CyclizationPd/phosphine catalystγ-(N-arylamino)alkene and aryl bromide5- or 6-Aryl this compound nih.gov
Ring-Closing Metathesis (RCM)Grubbs catalystDiene precursorCyclopentene intermediate

Functionalization and Derivatization Strategies

The versatility of the this compound core allows for a wide array of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties. a2bchem.com These strategies are crucial for constructing complex molecules for various applications, from pharmaceuticals to materials science. a2bchem.com

Strategies for Introducing Functional Groups

The introduction of functional groups onto the this compound framework is achieved through several fundamental organic reactions. The inherent structure of the molecule allows for modifications such as oxidation, reduction, and substitution. For instance, oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used, while reduction can be accomplished with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride.

A common strategy in the synthesis of derivatives involves the use of protecting groups, such as the N-tert-butoxycarbonyl (Boc) group, to control reactivity at specific sites during multi-step sequences. vulcanchem.com This allows for selective functionalization, such as the stereocontrolled introduction of a carboxylic acid group via lithiation at the α-carbon to the nitrogen, followed by carboxylation. The choice of reagents and reaction conditions dictates the major products formed.

Furthermore, advanced electrosynthetic methods like alternating current (AC) electrolysis show promise for improving functional group compatibility. nih.gov This technique allows for the regeneration of redox-labile functional groups, such as pyrrole (B145914), that might otherwise be incompatible with the required reaction potential window, thus expanding the scope of possible derivatizations. nih.gov

Synthesis of this compound Analogues

A significant area of research has focused on creating analogues of this compound-2-carboxylic acid where the carboxylic acid moiety is replaced by a phosphorus-containing group, leading to phosphonic and phosphinic acid analogues. These compounds are of interest as peptidomimetics and for their potential biological activities. thieme-connect.com

The first stereoselective synthesis of all cis-fused stereoisomers of phosphonic analogues of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid has been developed. thieme-connect.comthieme-connect.comdntb.gov.uaresearchgate.net A key achievement in this synthesis is the highly diastereoselective formation of a cis-fused bicyclic (3aS,6aS)- or (3aR,6aR)-hexahydrocyclopenta[b]pyrrol-2-one intermediate. thieme-connect.comthieme-connect.com This is accomplished using Meyers' tricyclic lactam methodology. thieme-connect.comthieme-connect.com

The core of the strategy involves the nucleophilic addition of trimethyl phosphite to a chiral N-acyliminium ion, which is generated from the lactam intermediate. thieme-connect.comthieme-connect.comresearchgate.net This addition affords diastereomeric phosphonates that are readily separable by column chromatography. thieme-connect.comthieme-connect.com The final step involves acid hydrolysis of the phosphonate (B1237965) ester and simultaneous cleavage of any protecting groups to yield the target α-aminophosphonic acids. researchgate.net

StepDescriptionKey Reagents/MethodologyReference
1Formation of bicyclic lactam intermediateMeyers' tricyclic lactam methodology thieme-connect.comthieme-connect.com
2Generation of chiral N-acyliminium ionReduction of lactam followed by treatment with PPTS/MeOH thieme-connect.comresearchgate.net
3Introduction of phosphonate groupNucleophilic addition of trimethyl phosphite thieme-connect.comresearchgate.net
4Separation of DiastereoisomersColumn chromatography thieme-connect.comthieme-connect.com
5Deprotection/Hydrolysis33% HBr in acetic acid, followed by propylene (B89431) oxide thieme-connect.com

The synthesis of phosphinic analogues follows a parallel strategy to that of the phosphonic analogues. thieme-connect.comthieme-connect.com The same cis-fused hexahydrocyclopenta[b]pyrrol-2-one intermediates are utilized. thieme-connect.com The key difference lies in the phosphorus-containing nucleophile used in the addition to the N-acyliminium ion. thieme-connect.com

For the synthesis of phosphinic analogues, dimethyl phenylphosphonite is used as the nucleophilic reagent instead of trimethyl phosphite. thieme-connect.comthieme-connect.comthieme-connect.com The subsequent nucleophilic addition reaction proceeds with high diastereoselectivity, consistent with previous reports. thieme-connect.comresearchgate.net The resulting diastereomers are separated by column chromatography, and the final phosphinic acid analogues are obtained after deprotection steps. thieme-connect.comthieme-connect.com This methodology provides access to all cis-fused stereoisomers of the target phosphinic acids. thieme-connect.com

StepDescriptionKey Reagents/MethodologyReference
1Formation of bicyclic lactam intermediateMeyers' tricyclic lactam methodology thieme-connect.comthieme-connect.com
2Generation of chiral N-acyliminium ionReduction of lactam followed by treatment with PPTS/MeOH thieme-connect.comresearchgate.net
3Introduction of phosphinate groupNucleophilic addition of dimethyl phenylphosphonite thieme-connect.comresearchgate.net
4Separation of DiastereoisomersColumn chromatography thieme-connect.comthieme-connect.com
5Deprotection/HydrolysisAcid hydrolysis researchgate.net

Multi-Step Synthetic Sequences

The construction of this compound derivatives often necessitates carefully planned multi-step synthetic sequences. These sequences allow for the precise installation of desired stereochemistry and functional groups.

A prominent example is the synthesis of the phosphonic and phosphinic acid analogues, which involves a linear sequence of reactions. thieme-connect.com This process begins with the creation of a key bicyclic γ-lactam intermediate, which is then protected with a carbamate (B1207046) group. thieme-connect.com This protected lactam undergoes a three-step transformation: reduction to a hemiaminal, conversion to a hemiaminal methyl ether, and finally, reaction with the phosphorus nucleophile to install the phosphonate or phosphinate functionality. thieme-connect.com The sequence concludes with deprotection and hydrolysis to yield the final product. thieme-connect.com

Another sophisticated multi-step synthesis is that of (+)-N-Boc-bicycloproline, a highly constrained quaternary amino acid. nih.gov This pathway starts from sodium cyclopentadienylide and features a rhodium-catalyzed nitrenoid C–H insertion to create the tert-alkylamine and a Grubbs' ring-closing metathesis to form the pyrrolidine ring. nih.gov

A more general industrial approach involves the halogenation of a 2,3-dimethylmaleimide (B91841) derivative, followed by cyclization and a degradation reaction to form a 1,3-dioxotetrahydrocyclopenta[C]pyrrole derivative. patsnap.com Subsequent carbonyl and hydrogenation reduction steps yield the final octahydrocyclopenta[C]pyrrole (B1584311) structure. patsnap.com

Target DerivativeKey Synthetic StepsReference
Phosphonic/Phosphinic Analogues1. Meyers' lactam synthesis 2. N-Acyliminium ion formation 3. Nucleophilic P-reagent addition 4. Deprotection thieme-connect.com
(+)-N-Boc-bicycloproline1. Rh(II)-catalyzed C-H insertion 2. Swern oxidation 3. Wittig methylenation 4. Ring-closing metathesis nih.gov
General Octahydrocyclopenta[C]pyrrole1. Halogenation of dimethylmaleimide 2. Cyclization 3. Carbonyl reduction 4. Hydrogenation patsnap.com

Advanced Synthetic Techniques

Modern organic synthesis has introduced advanced techniques that facilitate the efficient and stereoselective construction of complex heterocyclic systems like this compound.

Asymmetric Catalysis: The this compound scaffold itself has been used to create potent chiral ligands for asymmetric catalysis. researchgate.net For example, new tetradental bis-β-amino alcohols derived from this system have been shown to be highly effective catalysts for the ethylation of benzaldehyde, achieving excellent enantioselectivities (up to 100% ee) at low catalyst concentrations. researchgate.net

C-H Insertion and Ring-Closing Metathesis (RCM): The synthesis of N-Boc-bicycloproline showcases the power of modern catalytic methods. nih.gov A key step involves an intramolecular C–H insertion of an oxycarbonylnitrene, catalyzed by a Rh(II) complex, to install a quaternary aminated carbon. nih.gov Later in the sequence, the pyrrolidine ring is efficiently formed using a Grubbs' 2nd generation catalyst for a ring-closing metathesis (RCM) reaction. nih.gov

Van Leusen Pyrrole Synthesis: For the construction of the pyrrole ring itself, the Van Leusen reaction is a powerful tool. nih.gov This method involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene under basic conditions to form a variety of substituted pyrroles. nih.gov

Advanced Electrochemical Methods: Alternating current (AC) electrolysis represents a novel approach to overcome the limitations of traditional electrosynthesis. nih.gov By oscillating between cathodic and anodic pulses, this technique allows for the regeneration of redox-sensitive functional groups. This has been shown to tolerate pyrrole motifs that would otherwise be degraded, opening new avenues for the functionalization of complex molecules. nih.gov

Enzymatic Hydrolysis for Chiral Precursors

Enzymatic reactions offer a powerful tool for obtaining enantiomerically pure precursors essential for the asymmetric synthesis of this compound derivatives. This method leverages the high stereoselectivity of enzymes to resolve racemic mixtures, providing access to specific chiral building blocks.

A notable application of this strategy involves the enzymatic resolution of racemic esters. For instance, the hydrolysis of racemic esters using enzymes like subtilisin can selectively cleave one enantiomer, leaving the other intact. google.com This process allows for the separation of the desired L-amino acid from the D-amino acid ester. google.com Specifically, α-chymotrypsin has been employed for the resolution of ring-substituted phenylalanines by selectively hydrolyzing the L-amino acid ester from the racemic mixture. google.com

Another example is the use of Pseudomonas cepacia lipase (B570770) (PSL-C I) for the dynamic kinetic resolution of certain precursors. csic.es This method avoids the need for metal or acid-base catalysis for racemization and has been successfully used to produce optically active carbamates in good yield and with excellent enantioselectivity. csic.es These chiral precursors are then cyclized to form the desired bicyclic systems.

The general conditions for these enzymatic resolutions often involve careful control of pH and temperature to ensure optimal enzyme activity and selectivity.

Table 1: Examples of Enzymatic Hydrolysis for Chiral Precursors

EnzymeSubstrateProductKey Features
SubtilisinRacemic homophenylalanine estersL-homophenylalanineSelective hydrolysis of the L-ester. google.com
α-ChymotrypsinRacemic, ring-substituted phenylalanine estersL-amino acidsSelective hydrolysis in a slightly acidic aqueous medium. google.com
Pseudomonas cepacia lipase (PSL-C I)N-Boc-2-hydroxymethylpyrrolidineOptically active carbamatesDynamic kinetic resolution via alkoxycarbonylation. csic.es

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of the this compound core, often establishing key stereocenters with high diastereoselectivity. This approach typically involves the reduction of a double bond within a precursor molecule, leading to the saturated bicyclic system.

The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome of the hydrogenation. For instance, the hydrogenation of a precursor over a palladium on carbon (Pd/C) catalyst can exclusively provide the endo-product. nih.gov Similarly, using rhodium on charcoal as a catalyst has been shown to yield a single stereoisomer in good yield after recrystallization. csic.es Platinum oxide is another effective catalyst, which has been used to hydrogenate methyl 3-oxo-1H-isoindolin-1-carboxylate, resulting in a high ratio of the desired cis-fused stereoisomer. csic.es

In some cases, the hydrogenation is performed on an imine intermediate, which is formed in situ. csic.es The subsequent catalytic hydrogenation of this imine can proceed as a single diastereoisomer. csic.es The stereoselectivity is often attributed to the hydrogenation occurring on the less sterically hindered face of the molecule. csic.es

Table 2: Catalytic Hydrogenation for this compound Synthesis

CatalystSubstrateProduct StereochemistryReference
10% Pd/CStyrene precursorendo-product nih.gov
Rhodium on charcoalIsoindole precursorSingle stereoisomer csic.es
Platinum oxideMethyl 3-oxo-1H-isoindolin-1-carboxylatecis-fused (96:4 ratio) csic.es
Cobalt and/or NickelCompound of general formula (3)Compound of general formula (1) google.com

Nucleophilic Addition to N-Acyliminium Ions

The nucleophilic addition to N-acyliminium ions represents a powerful and versatile strategy for the construction of the this compound skeleton. nih.govsorbonne-universite.fr These reactive intermediates, generated in situ from precursors such as α-hydroxy lactams or their ethers, readily undergo cyclization with a variety of nucleophiles. arkat-usa.orgthieme-connect.de

This method allows for the formation of the bicyclic system with a high degree of stereocontrol. researchgate.net The diastereoselectivity of the nucleophilic addition is a key feature of this approach. sorbonne-universite.frthieme-connect.de For example, the addition of trimethyl phosphite or dimethyl phenylphosphonite to chiral N-acyliminium ions yields diastereoisomers that can be readily separated. sorbonne-universite.frresearchgate.net The stereochemical outcome is often predictable and consistent. sorbonne-universite.frresearchgate.net

A range of nucleophiles can be employed in these cyclizations, including silyl (B83357) enol ethers, propargylsilanes, and even electron-rich aromatic rings. nih.govthieme-connect.dearkat-usa.org The intramolecular version of this reaction is particularly useful for synthesizing pyrrolizidine (B1209537) alkaloids and related structures. nih.govarkat-usa.org The choice of Lewis acid or reaction conditions can influence the generation of the N-acyliminium ion and the subsequent cyclization. arkat-usa.orgthieme-connect.de

Table 3: Nucleophilic Addition to N-Acyliminium Ions

N-Acyliminium Ion PrecursorNucleophileProductKey Features
(S)-malic acid derived lactamPropargylsilanePyrrolizidine alkaloidGold-catalyzed cyclization of the resulting α-allenyl amide. nih.gov
Chiral hexahydrocyclopenta[b]pyrrol-2-oneTrimethyl phosphitePhosphonic analogue of this compound-2-carboxylic acidHighly diastereoselective synthesis. sorbonne-universite.frresearchgate.net
Chiral hexahydrocyclopenta[b]pyrrol-2-oneDimethyl phenylphosphonitePhosphinic analogue of this compound-2-carboxylic acidDiastereomers separated by column chromatography. sorbonne-universite.frresearchgate.net
PyrrolidinylpiperidoneSilyl enol ether(–)-CryptopleurineAsymmetric induction by a chiral hydrazine (B178648) moiety. thieme-connect.de

Stereochemical Investigations of Octahydrocyclopenta B Pyrrole

Diastereomer Synthesis and Separation

The controlled synthesis and subsequent separation of the diastereomers of octahydrocyclopenta[b]pyrrole are fundamental challenges in harnessing its chemical potential. Research has focused on stereoselective synthetic routes that favor the formation of specific isomers, followed by efficient purification methods.

A significant achievement in this area has been the stereoselective synthesis of phosphonic and phosphinic analogues of all cis-fused stereoisomers of this compound-2-carboxylic acid. thieme-connect.comthieme-connect.com This particular compound is a key intermediate in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor.

The core of the synthetic strategy involves the highly diastereoselective synthesis of cis-fused bicyclic hexahydrocyclopenta[b]pyrrol-2-ones. thieme-connect.comthieme-connect.com This is accomplished using Meyers' tricyclic lactam methodology, which provides a reliable method for establishing the desired cis-ring fusion. The key intermediates, (3aS,6aS)- and (3aR,6aR)-hexahydrocyclopenta[b]pyrrol-2-one, are derived from the cyclocondensation of (±)-2-(2-oxocyclopentyl)acetic acid and an appropriate chiral inducer, such as (R)-phenylglycinol. thieme-connect.com

From these chiral lactams, N-acyliminium ions are generated. The subsequent nucleophilic addition of phosphorus reagents, such as trimethyl phosphite (B83602) or dimethyl phenylphosphonite, to these chiral N-acyliminium ions proceeds with high diastereoselectivity, affording the desired phosphonic and phosphinic acid analogues. thieme-connect.comthieme-connect.com This addition reaction is the key step in creating the multiple stereocenters found in the final products. The final deprotection steps yield the target bicyclic α-aminophosphonic and α-aminophosphinic acids with good chemical yields. thieme-connect.com

Table 1: Key Stereoisomers Synthesized

Compound Stereochemistry Type
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid analogue cis-fused Phosphonic/Phosphinic
(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid analogue cis-fused Phosphonic/Phosphinic
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid analogue cis-fused Phosphonic/Phosphinic

Following the synthesis, the resulting mixture of diastereoisomers requires efficient separation. Due to differences in their physical properties arising from their distinct three-dimensional structures, diastereomers can be separated using non-chiral chromatographic techniques.

Column chromatography is a standard and effective method for this purpose. thieme-connect.comthieme-connect.com The diastereomeric products of the nucleophilic addition step are reported to be easily separated by this technique. thieme-connect.comthieme-connect.com High-Performance Liquid Chromatography (HPLC) is another powerful tool, offering higher resolution. Both normal-phase and reversed-phase HPLC can be employed, and the choice depends on the polarity of the specific diastereomers. researchgate.net In some cases, the separation factor and resolution can be significantly influenced by the nature of the substituents on the core structure. researchgate.netnih.gov

More advanced techniques like preparative supercritical fluid chromatography (SFC) have also emerged as a valuable alternative to traditional HPLC for diastereomer separation. nih.gov SFC can offer faster separations and is often more successful for a diverse set of compounds. nih.gov The success of these chromatographic methods relies on the differential interactions of the diastereomers with the stationary phase, allowing for their effective isolation.

Table 2: Chromatographic Techniques for Diastereomer Separation

Technique Stationary Phase Type Principle
Column Chromatography Typically Silica Gel Adsorption
High-Performance Liquid Chromatography (HPLC) Normal Phase (e.g., Silica) or Reversed Phase (e.g., C18) Partition/Adsorption

Conformational Analysis of the Bicyclic System

The biological activity and chemical reactivity of this compound and its derivatives are intrinsically linked to their three-dimensional shape. The fused [3.3.0] bicyclic system is not planar and can adopt various non-planar conformations through a process known as ring puckering.

The conformation of five-membered rings, like the cyclopentane (B165970) and pyrrolidine (B122466) rings in this system, is typically described by puckering. chemrxiv.orgsmu.edubohrium.com These rings adopt conformations that relieve torsional strain, leading to "envelope" or "twist" forms. In the fused this compound system, the puckering of one ring is constrained by the other. This results in a limited number of stable, low-energy conformations for the entire bicyclic structure.

Studies on similar bicyclic substrates suggest that the molecule can adopt a "butterfly-like" conformation. researchgate.net This conformation arises from the specific puckering of both the cyclopentane and pyrrolidine rings to minimize steric interactions and angle strain at the ring junction. Ring inversion refers to the interconversion between two equivalent ring shapes, which would involve a higher energy transition state. chemrxiv.org The energy barrier for this inversion in a fused system like this compound is expected to be significant due to the rigidity imposed by the bicyclic structure.

The conformational preference of the this compound ring system can be significantly influenced by the presence of substituents. The size, stereochemistry, and electronic properties of these substituents can dictate the most stable conformation. rsc.orgresearchgate.net

For instance, bulky substituents will tend to occupy positions that minimize steric hindrance, which can lock the bicyclic system into a specific puckered conformation. rsc.org This conformational locking can, in turn, affect the molecule's reactivity. The stereochemistry of a substituent can determine the stable conformation of the entire core bicyclic system, influencing its ability to interact with other molecules or reagents. rsc.org Furthermore, electronic effects, such as electrostatic interactions between substituents on adjacent rings, can destabilize certain conformations. researchgate.net For example, electron-withdrawing groups can alter the energy difference between various conformations, thereby shifting the conformational equilibrium. researchgate.net This control over molecular shape is crucial for designing molecules with specific biological activities or for use as chiral ligands in catalysis.

Applications of Octahydrocyclopenta B Pyrrole in Organic Synthesis

Octahydrocyclopenta[b]pyrrole as a Chiral Building Block

In the field of chemical synthesis, the "chiral pool" refers to the collection of abundant, naturally occurring enantiopure compounds that can be used as starting materials. wikipedia.org this compound, when prepared or resolved into a single enantiomeric form, such as (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, becomes a powerful constituent of this synthetic toolbox. sigmaaldrich.com A chiral building block is a molecule that possesses one or more stereocenters and is used to introduce chirality into a target molecule in a controlled manner. uvic.ca The utility of the this compound framework in this role is demonstrated by syntheses that yield derivatives with excellent levels of diastereoselectivity, often with diastereomeric ratios (dr) exceeding 20:1. nih.gov

Asymmetric synthesis is a branch of chemistry focused on the direct synthesis of optically active substances from optically inactive compounds. slideshare.net The use of chiral building blocks is a cornerstone of this field. By starting with an enantiomerically pure form of this compound, chemists can influence the stereochemical outcome of subsequent reactions. This strategy leverages the principle of chiral induction, where an existing chiral center in the molecule directs the formation of new stereocenters. uvic.ca The two possible transition states for the reaction become diastereomeric and thus have different energies, allowing for the preferential formation of one stereoisomer. uvic.ca This approach is fundamental in creating complex molecules with precise three-dimensional arrangements, which is often critical for their biological function.

The rigid, fused-ring structure of this compound is key to its function in transferring chirality. The stereocenters within the bicyclic system are locked in a specific spatial orientation. When this building block is incorporated into a larger molecular architecture, its pre-defined stereochemistry is conferred directly upon the target molecule. This process effectively translates the chirality of the starting material to the final product. Palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds on this scaffold have been shown to proceed with excellent diastereoselectivity, ensuring that the inherent chirality of the starting pyrrole (B145914) derivative controls the stereochemistry of the newly formed centers. nih.gov

Precursor for Complex Molecular Architectures

The pyrrole scaffold is considered a "privileged motif" in medicinal chemistry, as it appears frequently in a wide array of biologically active natural products and synthetic pharmaceuticals. researchgate.netnih.gov The saturated 1-azabicyclo[3.3.0]octane core of this compound is a highly desirable framework for the development of new therapeutics. nih.gov Its value as a precursor lies in its robust structure, which can be selectively functionalized to build more complex and diverse molecules. nih.gov

Derivatives of this compound are recognized as important intermediates in the synthesis of pharmaceuticals. Specifically, enantiopure forms of this compound-2-carboxylic acid serve as key intermediates in the synthesis of certain Angiotensin-Converting Enzyme (ACE) inhibitors. The defined stereochemistry of this intermediate is crucial for the efficacy of the final active pharmaceutical ingredient.

IntermediateTarget Drug ClassSignificance
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid sigmaaldrich.comACE InhibitorsProvides the chiral core necessary for the biological activity of the final drug molecule.

While the this compound scaffold is a versatile building block in chemical synthesis, its specific application as a documented intermediate in the development of agrochemicals is not widely reported in scientific literature.

Role in Target-Oriented Synthesis

Target-oriented synthesis aims to produce a complex, target molecule through an efficient and logical chemical route. The pyrrole nucleus and its derivatives are valuable scaffolds for designing and executing such syntheses. researchgate.netnih.gov The use of a pre-formed, structurally rigid, and chiral building block like this compound is a powerful strategy that simplifies the synthetic pathway to a complex target. It provides a significant portion of the final molecular framework with pre-defined stereochemistry, reducing the number of synthetic steps and avoiding the often-challenging task of creating multiple stereocenters from scratch. nih.gov

Research has demonstrated methods for the selective synthesis of 5- or 6-aryl substituted octahydrocyclopenta[b]pyrroles from a common precursor. nih.gov These transformations, which create new carbon-carbon and carbon-nitrogen bonds with high diastereoselectivity, exemplify the utility of this scaffold in the controlled, step-wise construction of complex and biologically relevant molecules. nih.gov

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Ramipril)

This compound-2-carboxylic acid is a key intermediate in the synthesis of the potent ACE inhibitor, Ramipril. researchgate.netnih.gov ACE inhibitors are a class of medications used to treat hypertension and congestive heart failure by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. nih.gov The specific stereoisomer, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is essential for the desired pharmacological activity of Ramipril. nih.govbiolmolchem.com

The synthesis of Ramipril involves the coupling of this bicyclic amino acid with another key intermediate, N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine. researchgate.net This peptide coupling reaction forms the final Ramipril molecule, which is chemically described as [2S, 3aS, 6aS]-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]this compound-2-carboxylic acid. nih.gov

Several synthetic strategies have been developed to produce the optically pure (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid intermediate. One approach involves the hydrogenation of (2S)-2,3,3a,4,5,6-hexahydro-cyclopenta[b]pyrrole-2-carboxylic acid in the presence of a palladium catalyst. nih.govbiolmolchem.com Another method utilizes a cobalt and/or nickel-comprising catalyst for the preparation of the this compound-2-carboxylic acid and its esters. researchgate.net The optical purity of this intermediate is critical as it directly influences the optical purity and, consequently, the therapeutic efficacy of the final Ramipril product. nih.gov

The production of Ramipril showcases a significant application of this compound in medicinal chemistry, where its rigid bicyclic structure replaces the proline moiety found in earlier ACE inhibitors like Enalapril. nih.gov This structural modification contributes to the high potency and efficacy of Ramipril.

Key Intermediates in the Synthesis of Ramipril
IntermediateChemical NameRole in Synthesis
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acidA saturated bicyclic amino acidCore scaffold providing structural rigidity
N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanineA substituted amino acid derivativeSide chain that interacts with the ACE active site

Synthesis of Other Bioactive Molecules

The pyrrole scaffold, including its saturated and fused derivatives like this compound, is a versatile building block in the development of a wide array of therapeutic agents. nih.gov Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibiting properties. nih.gov The rigid framework of this compound makes it a valuable starting material for creating conformationally restricted molecules, a desirable feature in drug design for enhancing selectivity and potency.

While the application of this compound is most prominently documented in the synthesis of ACE inhibitors, its potential extends to other classes of bioactive molecules. For instance, derivatives of this compound have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. researchgate.net Furthermore, the related octahydrocyclopenta[c]pyrrole (B1584311) scaffold has been identified as a key intermediate in the synthesis of the antiviral drug Telaprevir and the anti-diabetic medication Gliclazide. google.com

The exploration of this compound and its derivatives in the synthesis of novel therapeutic agents is an active area of research. Its unique stereochemical and conformational properties continue to make it an attractive scaffold for the design of new enzyme inhibitors and other bioactive compounds.

Compound Names Mentioned
Compound Name
This compound
Ramipril
Angiotensin-Converting Enzyme (ACE)
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine
(2S)-2,3,3a,4,5,6-hexahydro-cyclopenta[b]pyrrole-2-carboxylic acid
Enalapril
Dipeptidyl peptidase IV (DPP-IV)
Octahydrocyclopenta[c]pyrrole
Telaprevir
Gliclazide

Computational Chemistry and Molecular Modeling Studies of Octahydrocyclopenta B Pyrrole

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For derivatives of Octahydrocyclopenta[b]pyrrole, QSAR models have been instrumental in predicting their inhibitory activity against specific biological targets. A notable study focused on 4-fluoropyrrolidine-2-carbonitrile (B8495706) and this compound-2-carbonitrile derivatives as inhibitors of dipeptidyl peptidase IV (DPP4), an enzyme implicated in type 2 diabetes. japsonline.comresearchgate.net Researchers developed a QSAR model that demonstrated strong predictive quality. japsonline.comresearchgate.net

The statistical robustness of this model was confirmed through various validation metrics. japsonline.comresearchgate.net The correlation coefficient (R) indicates the strength of the linear relationship between the predicted and observed activities, while the leave-one-out cross-validation coefficient (q²) assesses the model's internal predictive ability. The predictive quality was further tested against an external set of compounds, yielding a high R²pred value. japsonline.comresearchgate.net

Statistical ParameterValueDescription
Correlation Coefficient (R)0.912Indicates a strong correlation between the descriptors and the biological activity.
Leave-one-out Validation (q²)0.608Suggests good internal predictive power of the model.
Predictive R² (R²pred)0.7057Confirms the model's ability to predict the activity of an external test set of compounds.
Data derived from a QSAR study on this compound-2-carbonitrile derivatives as DPP4 inhibitors. japsonline.comresearchgate.net

Similar QSAR modeling techniques, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been successfully applied to other pyrrolidine (B122466) derivatives to design novel inhibitors for targets like myeloid cell leukemia-1 (Mcl-1). nih.govtandfonline.comresearchgate.net These models generate contour maps that visualize the favorable and unfavorable regions around the molecule, guiding the design of new compounds with enhanced activity. nih.govresearchgate.net

The foundation of a predictive QSAR model lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its physicochemical, topological, and geometrical properties. For the QSAR model developed for this compound-2-carbonitrile derivatives, a range of molecular descriptors were calculated to quantify the structural features responsible for their DPP4 inhibitory activity. japsonline.comresearchgate.net

In broader studies of bicyclic and pyrrolidine-based compounds, descriptors related to polarizability, surface tension, hydrogen bond donors, and various energy fields have been shown to correlate significantly with biological activity. nih.govmdpi.com The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net

Descriptor TypeExamplesRelevance
Physicochemical Polarizability (αe), Surface Tension (ɣ)Influence intermolecular interactions and binding. mdpi.com
Topological Topological Diameter (TD)Describes molecular size and shape. mdpi.com
Geometrical Torsion Energy (TE), Stretch Energy (SE)Relate to the conformational flexibility and stability of the molecule. mdpi.com
Electronic Hydrogen Bond Donor (HBD) countCrucial for specific interactions with target residues. mdpi.com
Table illustrating common molecular descriptor types used in QSAR studies of related compounds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

Molecular docking simulations have been employed to elucidate how this compound derivatives orient themselves within the active site of their target proteins. In the study of DPP4 inhibitors, docking was used to predict the binding mode of a newly designed compound, ND1, derived from the this compound scaffold. japsonline.comresearchgate.net The simulations showed a stable binding orientation within the DPP4 active site, providing a structural basis for its predicted inhibitory activity. japsonline.comresearchgate.net These studies are crucial for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govtandfonline.com

Beyond predicting the binding pose, docking algorithms also provide a score that estimates the binding affinity, or strength of the interaction, between the ligand and the target. Lower docking scores generally indicate a more favorable binding interaction. For various pyrrolidine derivatives, docking scores have been used to rank compounds and prioritize them for synthesis and biological testing. researchgate.net

Following docking, more computationally intensive methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to refine the binding affinity prediction. japsonline.comresearchgate.net For the novel this compound-based compound ND1, MM-PBSA calculations revealed it had a comparable binding affinity to both the parent compound and the natural ligand of DPP4. japsonline.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and atoms over time. These simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking and to understand the conformational changes that may occur upon binding.

For the newly designed this compound-based DPP4 inhibitor (ND1), a 40-nanosecond MD simulation was performed. japsonline.comresearchgate.net The results confirmed the stability of the binding orientation of ND1 within the DPP4 active site over the simulation period. japsonline.comresearchgate.net The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov Similar MD simulations, often extending to 100 ns, have been used to confirm the stability of other pyrrolidine derivatives in the binding sites of their respective targets. nih.govtandfonline.comresearchgate.net These simulations support the findings from molecular docking and provide greater confidence in the predicted binding mode. nih.govtandfonline.com

Stability Analysis of Ligand-Target Complexes

A critical aspect of computational drug design is evaluating the stability of a potential drug molecule (ligand) when it binds to its biological target, typically a protein. Molecular dynamics (MD) simulations are a powerful technique used to observe the physical motions of atoms and molecules over time, providing a dynamic picture of the ligand-target complex and assessing its stability.

In a notable study, the stability of a complex between an this compound-2-carbonitrile derivative and its target enzyme, dipeptidyl peptidase IV (DPP4), was investigated using a 40-nanosecond MD simulation. japsonline.comresearchgate.net The stability of the complex was quantified by calculating the Root Mean Square Deviation (RMSD) of the protein's heavy atoms over the course of the simulation. A stable complex is characterized by small and controlled fluctuations in its RMSD value, indicating that the ligand remains securely bound in the active site without causing significant structural disruption to the protein.

The simulation demonstrated that the complex formed by the designed this compound derivative (ND1) and DPP4 reached equilibrium after approximately 7 nanoseconds and remained stable thereafter. japsonline.com The RMSD of the complex fluctuated around 3 Å, a value that signifies a sufficiently stable binding interaction. japsonline.commdpi.commdpi.com This level of stability was comparable to that of the native ligand bound to the same enzyme, confirming the viability of the this compound scaffold for creating effective and stable inhibitors. japsonline.com

Table 1: MD Simulation Stability Metrics for DPP4 Complexes
ComplexSimulation Time (ns)Time to Stability (ns)Average RMSD Fluctuation (Å)
DPP4 - ND1 (this compound derivative)40~7~3.0
DPP4 - S24 (Parent Compound)40>20 (slight fluctuation)~3.0
DPP4 - JNH (Native Ligand)40~7~2.8

Conformational Flexibility Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different spatial arrangements, a property known as conformational flexibility. For bicyclic structures like this compound, which possess a rigid core, understanding the range of accessible conformations is crucial for designing potent ligands. bldpharm.com Computational methods allow for the exploration of a molecule's potential energy surface to identify low-energy, stable conformations.

Restricting the conformational flexibility of a ligand can be an effective strategy to improve its binding potency by reducing the entropic penalty upon binding to a receptor. bldpharm.com The introduction of a bicyclic system like this compound is a recognized approach to achieve this conformational restriction. bldpharm.com

Analysis of derivatives of this scaffold shows that while the core bicyclic ring system is relatively rigid, the substituents attached to it can exhibit significant flexibility. During MD simulations of the this compound-2-carbonitrile derivative bound to DPP4, not only the ligand's stability but also the dynamic fluctuations of the amino acid residues in the protein's binding site were monitored. japsonline.com This analysis reveals how the ligand and protein mutually adapt their conformations to achieve an optimal and stable binding mode, highlighting the dynamic nature of the interaction. The puckering of the pyrrolidine ring, a key component of the scaffold, can be influenced by substituents, allowing for fine-tuning of the molecule's three-dimensional shape to enhance pharmacological efficacy. nih.gov

Theoretical Prediction of Reactivity and Interactions

Computational chemistry provides powerful tools to predict the reactivity of a molecule and the nature of its interactions with other molecules. The pyrrole (B145914) ring, a fundamental component of the this compound structure, is an electron-rich aromatic system. This characteristic makes it susceptible to electrophilic attack and enables it to participate in crucial intermolecular interactions such as hydrogen bonding and π-π stacking.

Molecular docking and MD simulation studies on this compound derivatives have elucidated the specific interactions that stabilize the ligand-target complex. For the derivative bound to DPP4, the computational model revealed key hydrogen bond and pi-pi stacking interactions with specific amino acid residues in the enzyme's active site. japsonline.com

Further computational analyses, such as the generation of a Molecular Electrostatic Potential (MEP) map, can predict reactive sites. MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) regions that are prone to electrophilic attack and electron-poor (electrophilic) regions. Additionally, Natural Bond Orbital (NBO) analysis can be used to explore conjugative and hyperconjugative interactions within the molecule, quantifying the stabilization energy associated with electron delocalization, which is key to understanding the molecule's electronic structure and reactivity. researchgate.net These theoretical predictions are vital for understanding the binding mechanism and for designing new derivatives with improved interaction profiles.

Validation of Computational Models with Spectroscopic Data

A crucial step in the computational modeling workflow is the validation of the theoretical models against experimental data. This process ensures that the computational results accurately reflect the real-world behavior of the molecule. Spectroscopic techniques are frequently employed for this purpose.

One common validation method involves comparing computationally predicted spectra with experimentally measured spectra. For instance, theoretical UV-visible or Circular Dichroism (CD) spectra can be calculated for the computationally determined low-energy conformations of a molecule. nih.govmpg.de If the calculated spectrum closely matches the experimental one, it provides strong evidence that the computational model and the predicted conformations are accurate. This approach has been successfully used to confirm the geometries of various heterocyclic compounds.

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy provides a wealth of structural information. Theoretical calculations of NMR chemical shifts for a proposed structure can be compared with the experimental NMR data. A strong correlation between the predicted and observed chemical shifts serves to validate the structural integrity of the computational model. These validation steps are essential for building confidence in the predictions derived from computational studies, ensuring they provide a reliable foundation for further drug discovery efforts.

Mechanistic Investigations of Molecular Interactions Involving Octahydrocyclopenta B Pyrrole Derivatives

Interaction with Specific Molecular Targets

Derivatives of octahydrocyclopenta[b]pyrrole have been primarily investigated for their modulatory effects on enzymes and their binding affinity to specific receptors, indicating their potential as therapeutic agents.

Enzyme Modulation

Receptor Binding

Investigations have also explored the interaction of this compound derivatives with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov These receptors are crucial targets for drugs treating anxiety, epilepsy, and other neurological disorders. Certain derivatives of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid have been studied as potential ligands for GABA receptors. While specific binding affinity data such as Kd or Ki values for these particular derivatives are not detailed in the available research, the interest in this scaffold suggests its potential to modulate GABAergic neurotransmission. The interaction with GABA receptors is complex, involving multiple subunits (α, β, γ, etc.) that form the receptor channel, and ligands can exhibit selectivity for different subunit combinations. nih.govnih.gov

Protein Interaction Studies

Beyond specific enzymes and receptors, the broader field of protein-protein interactions (PPIs) presents potential targets for this compound derivatives. The pyrrole (B145914) core is a feature in molecules designed to mimic 'hot-spot' residues in alpha-helical PPIs, which are crucial for many cellular processes and are often dysregulated in disease. mdpi.com While direct studies on this compound derivatives as PPI modulators are limited, the structural characteristics of the scaffold make it a candidate for further exploration in this area.

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Influence of Structural Modifications on Activity

For pyrrole-based compounds in general, structural modifications have a profound impact on their biological activity. nih.gov In the context of ACE inhibitors, the presence of a carboxylic acid group is a common feature, as it mimics the C-terminal carboxylate of ACE substrates. nih.gov For derivatives of this compound-2-carboxylic acid, modifications at the nitrogen atom or on the cyclopentane (B165970) ring could significantly influence binding affinity and selectivity for ACE.

Similarly, for GABA receptor ligands, the stereochemistry of the molecule and the nature and position of substituents are critical for determining the affinity and efficacy at different receptor subtypes. nih.gov The rigid, bicyclic structure of the this compound core provides a fixed orientation for substituents, which can be advantageous in designing subtype-selective ligands.

The following table summarizes the key structural features and their potential influence on the activity of this compound derivatives based on general principles of medicinal chemistry for related compounds.

Structural Modification Potential Influence on ACE Inhibition Potential Influence on GABA Receptor Binding
Modification of the Carboxylic Acid Group Likely to reduce or abolish activity, as this group is crucial for binding to the ACE active site.May alter binding affinity and selectivity for different GABA receptor subtypes.
Substitution on the Nitrogen Atom Could influence potency and pharmacokinetic properties.Can significantly impact affinity, efficacy (agonist/antagonist), and subtype selectivity.
Substitution on the Cyclopentane Ring May affect the overall conformation and interaction with the enzyme's active site.Could modulate the fit within the receptor's binding pocket and influence subtype selectivity.
Stereochemistry The specific stereoisomer is likely critical for optimal binding to the chiral active site of ACE.Stereochemistry is known to be a key determinant of activity at GABA receptors.

Specific Target Class Investigations

While detailed investigations into a wide range of target classes for this compound derivatives are not extensively documented, the primary focus has been on enzymes and receptors involved in major physiological systems. The exploration of these derivatives as ACE inhibitors and GABA receptor ligands highlights their potential in the cardiovascular and central nervous systems, respectively. Further research may uncover interactions with other protein targets, expanding the potential therapeutic applications of this versatile scaffold. researchgate.netguidetopharmacology.org

Dipeptidyl Peptidase IV (DPP4) Inhibitors

Derivatives of this compound-2-carbonitrile have been identified as potent inhibitors of Dipeptidyl Peptidase IV (DPP4), a serine protease involved in glucose homeostasis. The inhibitory mechanism of these compounds is rooted in their specific interactions with the active site of the DPP4 enzyme.

Molecular docking studies have elucidated the binding modes of these inhibitors. The this compound core, often with a carbonitrile group, effectively mimics the proline residue of natural DPP4 substrates, allowing it to fit into the S1 subsite of the enzyme's active site. nih.gov The interactions are characterized by a network of hydrogen bonds and hydrophobic contacts.

Key interactions observed in molecular modeling include the formation of hydrogen bonds between the inhibitor and residues such as Glu205, Glu206, and Arg669. semanticscholar.org In some derivatives, the fluorine atom can form hydrogen bonds with Arg125, Tyr631, Asn710, and His740. semanticscholar.org Additionally, hydrophobic interactions with residues like Phe357 contribute to the stability of the enzyme-inhibitor complex. semanticscholar.org The nitrile group of the carbonitrile moiety is crucial for the inhibitory activity, often forming a covalent imidate with the hydroxyl group of the catalytic serine residue (Ser630), which is further stabilized by a hydrogen bond with Tyr547.

The inhibitory potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. Research has demonstrated that modifications to the this compound scaffold can significantly impact its affinity for DPP4. For instance, a series of β-amino pyrrole-2-carbonitrile (B156044) analogs, which include the this compound structure, have shown a wide range of inhibitory activities, with IC50 values from 0.004 to 113.6 µM. nih.gov Specific compounds within this class have demonstrated high potency, with IC50 values as low as 4 nM. nih.gov

CompoundReported IC50
Compound 53 (α-amino pyrrole-2-carbonitrile analog)4 nM nih.gov
Compound 54 (α-amino pyrrole-2-carbonitrile analog)10 nM nih.gov
Compound 55 (β-amino pyrrole-2-carbonitrile analog)0.01 µM nih.gov
General Range for β-amino pyrrole-2-carbonitrile analogs0.004 to 113.6 µM nih.gov

Retinol (B82714) Binding Protein 4 (RBP4) Antagonists

Bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo analogues, a structurally related isomer of the this compound system, have emerged as potent non-retinoid antagonists of Retinol Binding Protein 4 (RBP4). These antagonists function by impeding the interaction between RBP4 and transthyretin (TTR), a crucial step for the transport of retinol in the bloodstream. By disrupting this interaction, these compounds can reduce the ocular uptake of serum all-trans retinol.

The mechanism of action involves the antagonist binding to the retinol-binding site within the RBP4 protein. Docking analyses have revealed that the bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo core extends through the β-barrel of the RBP4 binding cavity. Specific appendages on this core are responsible for key molecular interactions. For example, a carboxylic acid group on an aromatic ring appendage can engage in critical hydrogen-bond interactions within the binding pocket.

The potency of these RBP4 antagonists has been evaluated using different in vitro assays, including the Scintillation Proximity Assay (SPA) and the Homogeneous Time Resolved Fluorescence (HTRF) assay. The SPA measures the direct binding affinity of the compound to RBP4, while the HTRF assay determines the compound's ability to disrupt the RBP4-TTR interaction.

Several analogues have demonstrated significant potency. For instance, analogue 43 and the racemic mixture (±)-45 were identified as potent RBP4 antagonists with SPA IC50 values of 72.7 nM and 148.5 nM, respectively. Their corresponding HTRF IC50 values were 0.294 µM and 0.481 µM. Further optimization led to the discovery of analogue 33 , which exhibited a remarkable in vitro RBP4 potency with a SPA IC50 of 12.8 ± 0.4 nM and an HTRF IC50 of 43.6 ± 10.5 nM.

CompoundSPA IC50 (nM)HTRF IC50 (µM)
Analogue 4372.70.294
Analogue (±)-45148.50.481
Analogue 3312.8 ± 0.40.0436 ± 0.0105

Advanced Research Directions and Future Perspectives

Development of Novel Octahydrocyclopenta[b]pyrrole Derivatives

The synthesis of novel derivatives of this compound is a cornerstone of ongoing research, driven by the quest for compounds with enhanced biological activity and tailored properties. A significant area of focus is the stereoselective synthesis of substituted analogs, particularly aryl-substituted derivatives, which have shown considerable promise in medicinal chemistry.

Recent breakthroughs have demonstrated the ability to selectively synthesize 5-aryl and 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor. nih.govnih.gov This is achieved through a palladium-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides. The selectivity for either the 5- or 6-aryl isomer is controlled by the choice of phosphine (B1218219) ligand in the palladium catalyst. nih.govnih.gov This methodology allows for the creation of a diverse library of derivatives with high diastereoselectivity. nih.govnih.gov

The development of these synthetic routes opens up possibilities for creating derivatives with a wide range of functional groups. The ability to introduce substituents at specific positions on both the cyclopentane (B165970) and pyrrolidine (B122466) rings allows for fine-tuning of the molecule's steric and electronic properties. This is crucial for optimizing interactions with biological targets. Future work in this area will likely focus on expanding the scope of these reactions to include a broader range of starting materials and functional groups, leading to the generation of even more diverse and complex this compound derivatives.

Selectivity in the Synthesis of Aryl-Substituted Octahydrocyclopenta[b]pyrroles
Desired ProductKey StrategyCatalyst System ComponentReference
5-Aryl IsomersControl of competing pathways in Pd-catalyzed reactionSpecific phosphine ligands nih.govnih.gov
6-Aryl IsomersControl of competing pathways in Pd-catalyzed reactionDifferent phosphine ligands nih.govnih.gov

Integration with Automated Synthesis and High-Throughput Screening

The exploration of the vast chemical space of this compound derivatives can be significantly accelerated by integrating automated synthesis platforms and high-throughput screening (HTS) techniques. While specific applications to this compound are still emerging, the principles and technologies are well-established for other heterocyclic compounds and offer a clear path forward.

Automated Synthesis: Flow chemistry, a powerful tool in modern organic synthesis, is particularly well-suited for the preparation of compound libraries. neuroquantology.comuc.ptsyrris.comnih.gov Automated flow chemistry platforms can perform reactions in a continuous manner, allowing for rapid optimization of reaction conditions and the synthesis of a large number of analogs in a short period. nih.gov This technology could be applied to the synthesis of this compound derivatives, enabling the systematic variation of substituents and the creation of extensive libraries for biological screening. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govnih.govsemanticscholar.org By combining automated synthesis with HTS, researchers can efficiently screen libraries of this compound derivatives to identify "hit" compounds with desired biological profiles. nih.govmdpi.com This integrated approach streamlines the early stages of drug discovery, from compound synthesis to lead identification. The future of this compound research will likely see a greater adoption of these automated technologies to unlock the full therapeutic potential of this versatile scaffold.

Theoretical Studies on Reaction Pathways and Selectivity

A deeper understanding of the reaction mechanisms governing the synthesis of octahydrocyclopenta[b]pyrroles is crucial for the rational design of more efficient and selective synthetic methods. Theoretical studies, particularly using computational modeling and density functional theory (DFT), are playing an increasingly important role in this area. mit.eduresearchgate.netresearchgate.netvcu.edu

For the palladium-catalyzed synthesis of aryl-substituted octahydrocyclopenta[b]pyrroles, theoretical studies can elucidate the complex interplay of factors that determine the reaction's outcome. nih.govnih.gov These studies can model the transition states of the various competing pathways, such as reductive elimination, β-hydride elimination, and alkene insertion, providing insights into how the structure of the phosphine ligand influences the relative rates of these processes. nih.govnih.gov

By understanding these mechanistic details, chemists can predict which ligands will favor the formation of a desired isomer, thus guiding the experimental design. nih.govnih.gov Future theoretical work will likely focus on developing more accurate predictive models that can account for a wider range of substrates and catalytic systems. This will enable the in silico design of catalysts and reaction conditions for the synthesis of specific this compound derivatives with high precision.

Key Mechanistic Steps Influencing Selectivity
Mechanistic StepInfluence on Product FormationControlling FactorReference
Reductive EliminationCan lead to the formation of different isomers or byproducts.Electronic and steric properties of the phosphine ligand. nih.govnih.gov
β-Hydride EliminationA competing pathway that can reduce the yield of the desired product.Ligand structure and reaction conditions. nih.govnih.gov
Alkene InsertionA key step in the formation of the bicyclic ring system.The nature of the palladium catalyst and the substrate. nih.govnih.gov

Exploration of New Catalytic Systems for Synthesis

The development of novel and more efficient catalytic systems is a continuous pursuit in the synthesis of octahydrocyclopenta[b]pyrroles. While palladium-based catalysts have proven effective, there is ongoing research into alternative systems that may offer advantages in terms of cost, reactivity, and environmental impact.

The choice of phosphine ligand is critical in palladium-catalyzed reactions, as it directly influences the selectivity and efficiency of the synthesis. nih.govnih.gov The development of new P-chirogenic phosphine ligands, for example, could lead to highly enantioselective syntheses of chiral this compound derivatives. tcichemicals.com Research in this area involves the design and synthesis of ligands with specific steric and electronic properties to fine-tune the catalytic activity. beilstein-journals.orgdocumentsdelivered.com

Beyond palladium, other transition metals are being explored for their potential to catalyze the formation of fused pyrrolidine rings. researchgate.netacs.orgorganic-chemistry.org The exploration of catalysts based on more abundant and less expensive metals is a particularly attractive avenue for sustainable chemical synthesis. Future research will likely focus on the discovery of novel catalytic systems that can achieve the synthesis of octahydrocyclopenta[b]pyrroles with high efficiency, selectivity, and under milder reaction conditions.

Q & A

Q. What are the established synthetic routes for octahydrocyclopenta[c]pyrrole, and how can purity be optimized?

The compound is synthesized via tert-butoxycarbonyl (Boc) group introduction using flow microreactor systems to enhance reaction efficiency and yield. A patented method (CN104039764 B) details the preparation of the bicyclic core, emphasizing regioselective cyclization and purification via reverse-phase chromatography to achieve >99% purity . Analytical validation using HPLC (Method A) and mass spectrometry (ESI+) ensures structural integrity .

Q. How is the molecular structure of octahydrocyclopenta[c]pyrrole characterized, and what computational tools are used?

X-ray crystallography and NMR (1H/13C) resolve the bicyclic [3.3.0] scaffold, confirming the rel-(3aR,6aS) stereochemistry. Density Functional Theory (DFT) calculations predict physicochemical properties (e.g., pKa = 4.48 ± 0.20, boiling point = 304.3°C) . Docking studies (e.g., Schrödinger Suite) model interactions with biological targets like RBP4, identifying key hydrogen bonds and hydrophobic contacts .

Q. What in vitro assays are used to screen octahydrocyclopenta[c]pyrrole derivatives for biological activity?

Standard assays include:

  • RBP4 Binding : Scintillation Proximity Assay (SPA; IC50 = 12.8 nM for analogue 33) .
  • Functional Antagonism : Homogeneous Time-Resolved Fluorescence (HTRF; IC50 = 43.6 nM) .
  • Microsomal Stability : Human liver microsomes (HLM) incubated for 30 min, with LC-MS quantification of parent compound degradation (e.g., 68% remaining for acid analogue 10 vs. rapid degradation of methyl esters 13/28) .

Advanced Research Questions

Q. How do structural modifications of the bicyclic core influence RBP4 antagonism and metabolic stability?

  • Core Rigidity : The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole scaffold reduces rotatable bonds, enhancing binding via restricted conformational flexibility. Analogue 33 achieves a 10-fold potency increase over piperidine derivatives due to optimized van der Waals interactions in RBP4’s β-ionone cavity .
  • Acid vs. Ester Moieties : Carboxylic acid derivatives (e.g., 33) exhibit superior HLM stability compared to methyl esters (e.g., 28), which undergo rapid esterase-mediated hydrolysis .

Q. What strategies resolve contradictions in microsomal stability data across analogues?

Contradictions arise from ester vs. acid functional groups and stereochemistry. For example:

  • Methyl ester 9 shows moderate stability (HLM t1/2 = 25 min) but poor RBP4 affinity (IC50 = 89.5 nM), while acid 33 combines high stability (t1/2 > 60 min) and potency .
  • Exo-isomer 40 lacks activity (IC50 > 3 µM), highlighting the critical role of endo-stereochemistry in target engagement . Methodology : Parallel synthesis of stereoisomers + metabolic profiling using species-specific microsomes (human vs. rat) .

Q. How can molecular docking guide the design of octahydrocyclopenta[c]pyrrole-based therapeutics?

Docking (e.g., Glide XP) identifies pharmacophoric features:

  • The 6-methylpyrimidine-4-carboxylic acid moiety forms hydrogen bonds with RBP4’s Arg114 and Tyr102.
  • The ortho-trifluoromethylphenyl group occupies a hydrophobic subpocket, with fluorination enhancing binding entropy . Validation : Free-energy perturbation (FEP) calculations correlate predicted ΔG values with experimental IC50 data .

Q. What in vivo models validate the therapeutic potential of octahydrocyclopenta[c]pyrrole derivatives?

  • Retinoid Signaling : RBP4 knockout mice and diet-induced obesity models assess systemic retinol redistribution .
  • Pharmacokinetics : Radiolabeled analogues (e.g., 14C-33) quantify bioavailability and tissue distribution in rodents . Challenge : Balancing RBP4 affinity with blood-brain barrier permeability for neuroprotective applications .

Methodological Guidelines

Q. How to prioritize analogues for lead optimization?

Use a multi-parameter scoring system:

  • In Vitro Potency : RBP4 SPA/HTRF IC50 ≤ 50 nM.
  • Metabolic Stability : HLM t1/2 ≥ 30 min.
  • Selectivity : ≥100-fold selectivity over related lipid-binding proteins (e.g., CRABP) .

Q. What analytical techniques characterize degradation products during stability studies?

  • LC-HRMS : Identifies hydrolytic (e.g., ester cleavage) or oxidative metabolites.
  • NMR Spectroscopy : Assigns structures to major degradants (e.g., lactam formation under acidic conditions) .

Q. How to address solubility challenges in preclinical formulations?

  • Salt Formation : Hydrochloride salts (e.g., CAS 112626-50-3) improve aqueous solubility .
  • Prodrug Strategies : Phosphonooxymethyl esters enhance oral bioavailability while maintaining stability in gastric fluid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.